molecular formula C27H41N3O5 B3025785 Beauveriolide I

Beauveriolide I

カタログ番号: B3025785
分子量: 487.6 g/mol
InChIキー: ZKSLFHXTWGEITF-JIORRVSTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beauveriolide I is a naturally occurring cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. This compound has a unique structure characterized by a 13-membered ring containing three amino acids and a hydroxy acid component .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of beauveriolide I involves the coupling of photoreactive amino acids with 3-hydroxy-4-methyloctanoic acid and a dipeptide, followed by macrolactamization . The photoreactive amino acids are prepared by reacting methyl ketones with liquid ammonia to form imine intermediates, which are then treated with hydroxylamine-O-sulfonic acid to produce diaziridines. Subsequent oxidation yields methyldiazirines . The final step involves the coupling of these photoreactive amino acids with the hydroxy acid and dipeptide, followed by macrolactamization to form beauveriolide analogues .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve fermentation processes using the Beauveria bassiana fungus, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology may facilitate the large-scale production of this compound in the future.

化学反応の分析

Types of Reactions

Beauveriolide I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, along with its analogues, which exhibit similar biological activities .

生物活性

Beauveriolide I is a cyclodepsipeptide derived from the fungus Beauveria sp., notable for its significant biological activities, particularly in the context of neurodegenerative diseases and lipid metabolism. This article synthesizes current research findings on the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has a complex cyclic structure characterized by a series of amino acids and a lactone moiety. Its chemical formula is C27H41N3O5C_{27}H_{41}N_{3}O_{5} . Recent advancements in synthetic methodologies have enabled the production of this compound in homochiral forms, facilitating detailed biological studies .

Inhibition of Amyloid-β Secretion
this compound has been identified as a potent inhibitor of amyloid-β (Aβ) peptide secretion, which is crucial in the pathogenesis of Alzheimer's disease. Research indicates that this compound reduces Aβ 40 and Aβ 42 levels in vitro by approximately 25% and 10%, respectively, after four days of treatment at a concentration of 1 µM . The compound's mechanism involves inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for cholesterol metabolism, which subsequently affects Aβ secretion .

Impact on Lipid Metabolism
The compound effectively inhibits lipid droplet formation in macrophages, showcasing its potential as an antiatherogenic agent. In primary mouse peritoneal macrophages, this compound demonstrated an IC50 value of 0.78 µM for cholesteryl ester synthesis inhibition . This selectivity suggests that this compound can modulate lipid metabolism without adversely affecting triacylglycerol or phospholipid synthesis.

Biological Activity Summary Table

Biological Activity IC50 Value (µM) Effect
Cholesteryl Ester Synthesis Inhibition0.78Significant reduction in lipid droplet accumulation
ACAT Activity Inhibition (Mouse Macrophages)6.0Specific inhibition leading to reduced cholesterol esterification
Aβ Secretion Reduction (Aβ 40)~25% after 4 days at 1 µMNeuroprotective potential against Alzheimer's disease
Aβ Secretion Reduction (Aβ 42)~10% after 4 days at 1 µMNeuroprotective potential against Alzheimer's disease

Case Studies

  • Neuroprotective Effects
    In a study involving cellular models of Alzheimer's disease, this compound was shown to significantly reduce the secretion of Aβ peptides. This effect was dose-dependent and correlated with changes in intracellular cholesterol levels, indicating its potential role in managing neurodegenerative conditions .
  • Antiatherogenic Activity
    In vivo studies using LDL-receptor knockout mice demonstrated that this compound effectively reduced atherosclerotic plaque formation without significant side effects commonly associated with synthetic ACAT inhibitors . The compound's ability to inhibit cholesterol esterification processes was pivotal in this context.

特性

IUPAC Name

(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSLFHXTWGEITF-JIORRVSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beauveriolide I
Reactant of Route 2
Beauveriolide I
Reactant of Route 3
Beauveriolide I
Reactant of Route 4
Beauveriolide I
Reactant of Route 5
Beauveriolide I
Reactant of Route 6
Beauveriolide I

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。